2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate" involves various strategies, including catalytic hydrogenation, acyl group migration, and lactonization processes. For example, ethyl 2-nitrophenyl oxalate and its derivatives can undergo catalytic hydrogenation to yield hydroxamic acids and lactams through reductive cyclization, demonstrating the versatility and complexity of synthesizing benzoxazin derivatives (Hartenstein & Sicker, 1993).
Molecular Structure Analysis
The molecular structure of benzoxazin derivatives, including those similar to the compound of interest, can be elucidated using X-ray diffraction analysis, showing that such compounds may crystallize in specific systems and conformations. This structural information is critical for understanding the compound's reactivity and potential interactions (Demir et al., 2015).
Chemical Reactions and Properties
Benzoxazin derivatives participate in a wide range of chemical reactions, including reactions with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate to yield compounds that may serve as bridged analogs of pyrrolizidine alkaloids. These reactions highlight the compound's versatility and potential utility in synthesizing complex molecular structures (Konovalova et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3-ethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-3-22-13-6-4-5-12(9-13)17-19-16-8-7-14(23-11(2)20)10-15(16)18(21)24-17/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNAQQUFFLYBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate |
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